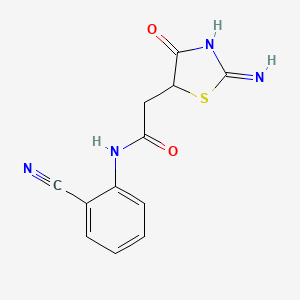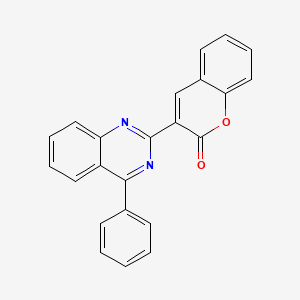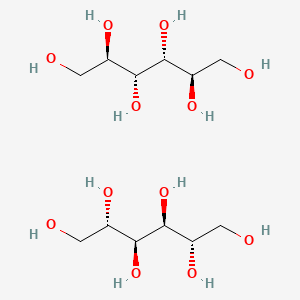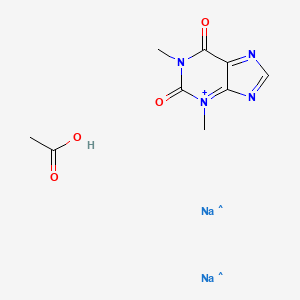![molecular formula C16H35ClN10 B12344917 2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride](/img/structure/B12344917.png)
2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride is a chemical compound with the molecular formula C16H35ClN10. . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride involves the polymerization of hexamethylenediamine with N,N’‘’-1,6-hexanediylbis(N’-cyanoguanidine) in the presence of hydrochloric acid . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired polymer. Industrial production methods often involve large-scale reactors and continuous monitoring to maintain the quality and yield of the product .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and polymerization reactions.
Biology: It has applications in biological research, particularly in studying cellular processes and interactions.
Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: It is used in the production of disinfectants, antiseptics, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with cellular components, leading to the disruption of cellular processes. It targets specific molecular pathways, including those involved in cell membrane integrity and enzyme activity. The exact molecular targets and pathways can vary depending on the specific application and conditions .
Comparación Con Compuestos Similares
Similar compounds to 2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride include:
Polyhexamethylene biguanide (PHMB): Known for its antimicrobial properties, PHMB is used in similar applications but has different structural characteristics.
Hexamethylenediamine derivatives: Various derivatives of hexamethylenediamine are used in polymer production and other industrial applications.
The uniqueness of this compound lies in its specific polymer structure and the range of applications it supports.
Propiedades
Fórmula molecular |
C16H35ClN10 |
|---|---|
Peso molecular |
403.0 g/mol |
Nombre IUPAC |
2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride |
InChI |
InChI=1S/C10H18N8.C6H16N2.ClH/c11-7-17-9(13)15-5-3-1-2-4-6-16-10(14)18-8-12;7-5-3-1-2-4-6-8;/h1-6H2,(H3,13,15,17)(H3,14,16,18);1-8H2;1H |
Clave InChI |
GGBZCCPSKRKGQB-UHFFFAOYSA-N |
SMILES canónico |
C(CCCN)CCN.C(CCCN=C(N)NC#N)CCN=C(N)NC#N.Cl |
Números CAS relacionados |
27083-27-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B12344838.png)
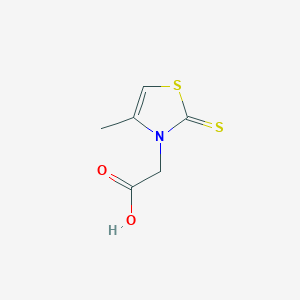
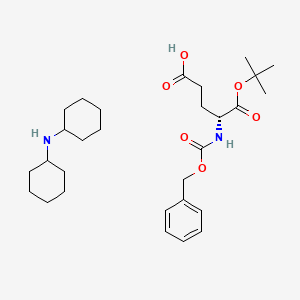
![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylate](/img/structure/B12344854.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12344859.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12344868.png)
![9-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12344877.png)
![ethyl 6-methyl-2-sulfanylidene-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12344879.png)
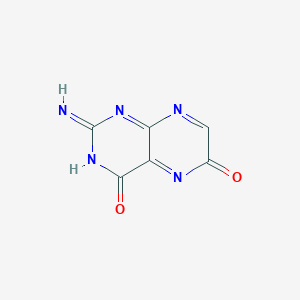
![2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B12344884.png)
